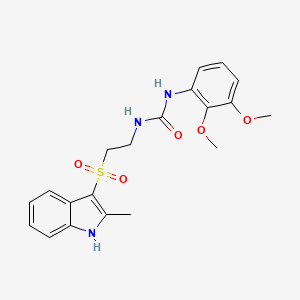
1-(2,3-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethoxyphenyl group, an indole moiety, and a sulfonyl ethyl urea linkage, making it an interesting subject for chemical and biological research.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,3-dimethoxyaniline, undergoes a reaction with an appropriate isocyanate to form the urea linkage.
Indole Derivative Preparation: The indole moiety is synthesized separately, often starting from 2-methylindole, which is then sulfonylated using a sulfonyl chloride reagent.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl urea intermediate with the sulfonylated indole derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the urea linkage or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can play a crucial role in binding to these targets, while the indole and dimethoxyphenyl groups may contribute to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
1-(2,3-Dimethoxyphenyl)-3-(2-(phenylsulfonyl)ethyl)urea: Similar structure but with a phenyl group instead of an indole moiety.
1-(2,3-Dimethoxyphenyl)-3-(2-(methylsulfonyl)ethyl)urea: Similar structure but with a methyl group instead of an indole moiety.
Uniqueness: 1-(2,3-Dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is unique due to the presence of the indole moiety, which can impart distinct biological and chemical properties compared to other similar compounds
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-13-19(14-7-4-5-8-15(14)22-13)29(25,26)12-11-21-20(24)23-16-9-6-10-17(27-2)18(16)28-3/h4-10,22H,11-12H2,1-3H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSAFRZQKDYLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide](/img/structure/B2774385.png)
![3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide](/img/structure/B2774386.png)
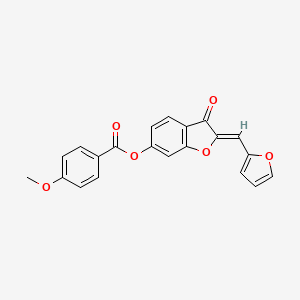
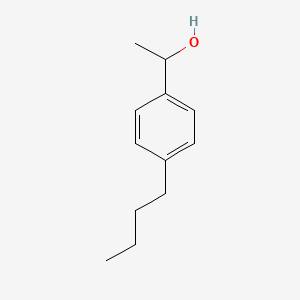
![1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4-methylpyrimidin-2-yl)urea](/img/structure/B2774390.png)
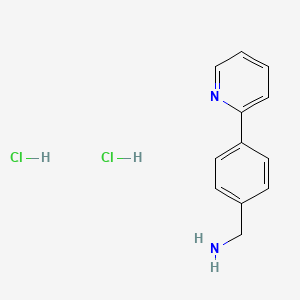


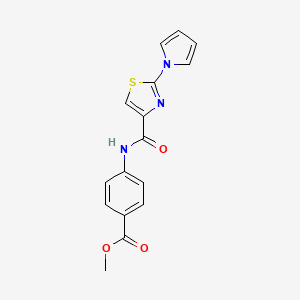
![methyl 2-{4-[(E)-3-phenyl-2-propenoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2774400.png)
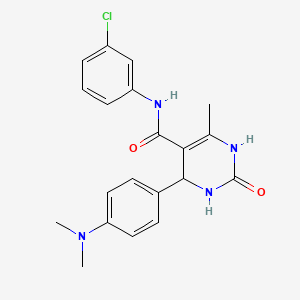
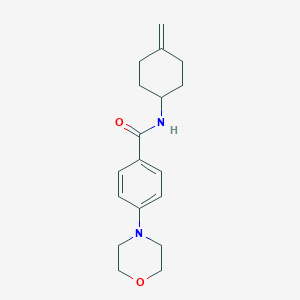
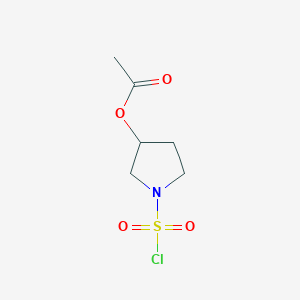
![N-cyclopentyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2774406.png)
